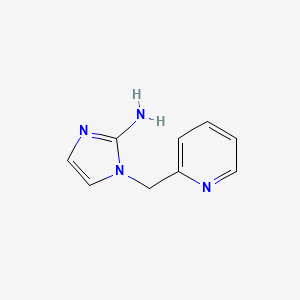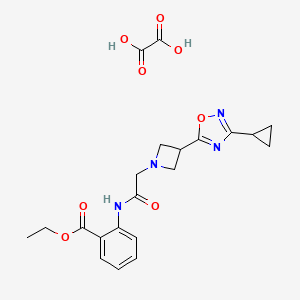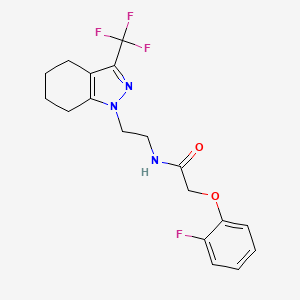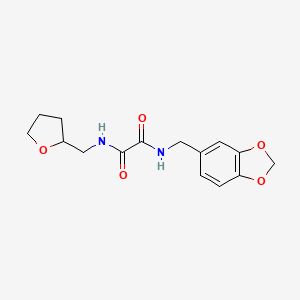
N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the coordination of ligands to metal centers. For instance, the paper titled "Preparations of Low-Spin Tetra Cyano Iron Complexes of N-Benzyl-1,2-ethanediamine and Its Oxidative Dehydrogenation" discusses the oxidation of a tetracyano(N-benzyl-1,2-ethanediamine) complex, which is a process that could be relevant to the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide by analogy .
Molecular Structure Analysis
The molecular structure of complexes can be quite intricate, as seen in the paper "Synthesis, crystal structure and characterization of a Cu(II) complex with N, N, N', N'–tetrakis(2-benzimidazolylmethyl)-1,2-ethanediamine". This paper describes a Cu(II) complex with a distorted octahedral coordination sphere, which is a common geometry for many metal complexes with ethanediamine derivatives . This information could be extrapolated to predict the possible coordination geometry of this compound if it were to form a complex with a metal ion.
Chemical Reactions Analysis
The chemical reactions of ethanediamine derivatives can involve oxidation processes. As mentioned in the first paper, the presence of N-benzyl substituents can accelerate disproportionation during the oxidation of tetracyano(N-benzyl-1,2-ethanediamine) complexes . This suggests that the substituents on the ethanediamine backbone can significantly influence the reaction pathways and outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethanediamine derivatives can be characterized using various techniques such as TGA, FT–IR, UV-Vis, and CV, as demonstrated in the second paper . These methods can provide valuable information about the stability, functional groups, electronic transitions, and electrochemical behavior of the compounds. For this compound, similar analytical techniques could be employed to determine its properties.
Applications De Recherche Scientifique
Toxicokinetics and Metabolism
- A study investigated the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, focusing on their metabolism, plasma protein binding, and detectability in urine screening. The compounds were extensively metabolized mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof, with significant plasma protein binding (>85%). This research aids forensic and clinical toxicologists in identifying these substances in cases of abuse or intoxication (Richter et al., 2019).
Chemical Synthesis and Reactivity
- Research on the tetrahydrofuranylation of alcohols catalyzed by alkylperoxy-λ3-iodane and carbon tetrachloride provided an efficient method for protecting the hydroxy group as 2-tetrahydrofuranyl ethers. This chemical synthesis process has applications in organic synthesis and pharmaceutical chemistry (Ochiai & Sueda, 2004).
Antidepressant Effects
- Another study focused on the synthesis of chlorinated tetracyclic compounds and their potential antidepressant effect in mice. The synthesized compounds showed significant antidepressant effects, suggesting their potential for development into antidepressant drugs (Karama et al., 2016).
Biocatalysis and Green Chemistry
- An innovative approach for the regio- and stereoselective concurrent oxidations of racemates with microbial cells to prepare enantiopure 1,2-diols was developed. This method represents a simple and green synthesis technique, highlighting the role of biocatalysis in sustainable chemistry (Jia et al., 2011).
Cytotoxicity Studies
- Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and evaluated for their antimicrobial and cytotoxic activities. Some compounds exhibited good antibacterial activity and cytotoxicity, indicating their potential for development into therapeutic agents (Noolvi et al., 2014).
Mécanisme D'action
1-benzo[1,3]dioxol-5-yl-indoles
These compounds have shown anticancer activity against various cancer cell lines .
The compound 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol has been listed in the Sigma-Aldrich catalog , suggesting it might be used in chemical research or synthesis.
The compound 1-(1,3-Benzodioxol-5-yl)-2-propanol is listed in the ChemSpider database , which is a free chemical structure database providing fast access to over 34 million structures, properties, and associated information.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-14(15(19)17-8-11-2-1-5-20-11)16-7-10-3-4-12-13(6-10)22-9-21-12/h3-4,6,11H,1-2,5,7-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRWRGLPUQFOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)
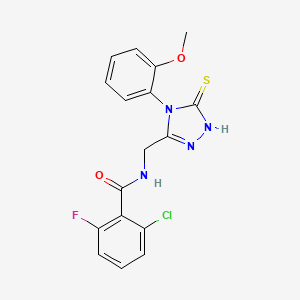

![2-(3,4-dimethylphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2508766.png)
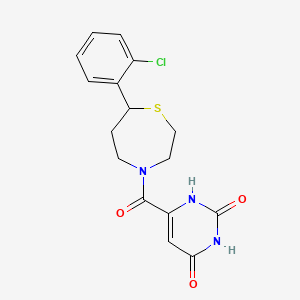
![ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2508769.png)
![3-(1,3-Benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2508770.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2508771.png)

